5-Hydroxyvitamin D3 25-Glucuronide-d6
Description
Properties
Molecular Formula |
C₃₃H₄₆D₆O₈ |
|---|---|
Molecular Weight |
582.8 |
Synonyms |
(3β,5Z,7E)-3-Hydroxy-9,10-secocholesta-5,7,10(19)-trien-25-yl-d6 β-D-Glucopyranosiduronic Acid; 5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1,1,5-trimethylpentyl-d6 β-D-Glu |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Deuterated Vitamin D Analogs
Synthetic Routes for 5-Hydroxyvitamin D3 25-Glucuronide-d6
The synthesis of this compound is not a single reaction but a synthetic pathway that involves two primary stages: first, the synthesis of the deuterated aglycone (the vitamin D part), 25-hydroxyvitamin D3-d6, and second, the conjugation of a glucuronic acid moiety at the 25-hydroxyl group.
Stage 1: Synthesis of 25-hydroxyvitamin D3-d6 (Aglycone Precursor) The initial step involves the creation of the deuterated side chain. A common and effective method is to start with a suitable vitamin D precursor that has a functional group on the side chain amenable to modification. For instance, a precursor with a ketone or ester group at the C-25 position can be reacted with a deuterated Grignard reagent. Specifically, methyl-d3-magnesium bromide (CD₃MgBr) is used to introduce a trideuterated methyl group. By using a starting material that allows for the addition of two such groups, six deuterium (B1214612) atoms (d6) are incorporated at the C-26 and C-27 positions of the vitamin D side chain nih.gov.
Stage 2: Glucuronidation at the 25-Position Once the deuterated aglycone, 25-hydroxyvitamin D3-d6, is synthesized and purified, the glucuronic acid molecule is attached. This can be achieved through chemical or enzymatic methods.
Chemical Synthesis: A widely used method for forming O-glucuronides is the Koenigs-Knorr reaction nih.govresearchgate.netwikipedia.org. This procedure involves the reaction of the alcohol (the 25-hydroxyl group of the d6-vitamin D precursor) with a protected glucuronyl halide, such as acetobromo-α-D-glucuronic acid methyl ester researchgate.net. The reaction is typically promoted by a heavy metal salt, like silver carbonate or a mercury salt, which acts as a halide acceptor researchgate.netwikipedia.org. The protecting groups on the glucuronic acid (often acetyl groups) are necessary to prevent unwanted side reactions and are removed in a final deprotection step (e.g., via hydrolysis) to yield the final product, this compound researchgate.net.
Enzymatic Synthesis: While chemical synthesis is common for producing standards, it is noteworthy that in vivo, this conjugation is handled by specific enzymes. Human UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4 and UGT1A3, have been identified as the principal catalysts for the glucuronidation of 25-hydroxyvitamin D3 in the liver nih.gov. It is conceivable to use these recombinant enzymes for in vitro synthesis, although chemical routes are often preferred for scalability and control in producing analytical standards.
Isotopic Labeling Strategies for Vitamin D Metabolites
The use of stable isotopes is the gold standard for quantitative analysis by mass spectrometry, a technique known as isotope dilution mass spectrometry (ID-MS). The labeled compound, or internal standard, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the instrument.
Stable isotope-labeled internal standards are critical for accurate quantification in complex biological matrices like plasma or serum. They are added to a sample at a known concentration at the beginning of the analytical process. Because the internal standard and the endogenous analyte behave almost identically during sample extraction, purification, and ionization, any sample loss or variation in instrument response affects both equally. This allows the ratio of the analyte to the internal standard to be used for precise calculation of the analyte's concentration.
The incorporation of six deuterium atoms (d6) provides a significant mass shift (+6 Da) from the endogenous compound. This mass difference is ideal for mass spectrometry, as it moves the signal for the internal standard to a mass-to-charge ratio (m/z) that is clearly resolved from the natural isotopic distribution of the unlabeled analyte, preventing signal overlap and improving accuracy.
The placement of the deuterium atoms within the molecule is a critical aspect of the synthesis. For a d6-labeled standard of a 25-hydroxyvitamin D metabolite, the deuterium atoms are strategically placed on the terminal methyl groups of the side chain, at positions C-26 and C-27 nih.gov.
This is achieved by reacting a C-25 ketone precursor with a deuterated Grignard reagent, CD₃MgBr. This reaction adds two separate CD₃ groups to the C-25 carbon, forming the tertiary alcohol and creating the d6-labeled side chain. The choice of this position is deliberate: the C-D bonds at these locations are chemically stable and are not located at sites of common metabolic activity that could lead to the loss of the label. This ensures that the isotopic label remains intact throughout the analytical process, a prerequisite for a reliable internal standard.
Characterization of Deuterated Internal Standards for High Purity and Isotopic Enrichment
After synthesis, the deuterated standard must be rigorously characterized to confirm its identity, purity, and isotopic enrichment before it can be used in quantitative assays. This is a multi-step process involving several analytical techniques.
Chemical Purity: High-Performance Liquid Chromatography (HPLC) is first used to purify the synthesized standard and to assess its chemical purity. This ensures that other isomers or byproducts from the synthesis are removed, and the final material is of a high grade.
Structural Integrity and Isotopic Enrichment: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive characterization nih.gov.
High-Resolution Mass Spectrometry (HR-MS): This technique provides an accurate mass measurement, which is used to confirm the elemental formula of the synthesized compound and verify that the correct number of deuterium atoms (six) has been incorporated. HR-MS can also determine the isotopic enrichment, which is the percentage of the molecules that contain the d6 label versus those that may have fewer (d1-d5) or no (d0) deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is used to confirm the precise location of the isotopic labels. The absence of proton signals corresponding to the C-26 and C-27 methyl groups in the ¹H NMR spectrum, along with characteristic changes in the ¹³C NMR spectrum, confirms that the deuterium atoms were incorporated at the intended positions. NMR provides the ultimate confirmation of the molecule's structural integrity.
This thorough characterization ensures that the deuterated internal standard is reliable and will lead to accurate and reproducible results in clinical and research settings.
Interactive Data Table: Analytical Characterization Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and assessment of chemical purity. | Provides a single, sharp peak indicating the absence of impurities. |
| High-Resolution Mass Spectrometry (HR-MS) | Confirmation of molecular weight and calculation of isotopic enrichment. | Detects the correct mass shift (+6 Da) and determines the percentage of d6-labeled molecules (e.g., >98%). |
| Nuclear Magnetic Resonance (¹H NMR) | Confirmation of deuterium position and structural integrity. | Shows the disappearance of proton signals at the C-26 and C-27 positions. |
| Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of the carbon skeleton and deuterium position. | Shows characteristic splitting patterns or absence of signals for the deuterated carbons. |
Advanced Analytical Methodologies Utilizing 5 Hydroxyvitamin D3 25 Glucuronide D6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the premier analytical technology for the analysis of vitamin D metabolites. cncb.ac.cncolby.edu Its power lies in the combination of the physical separation capabilities of liquid chromatography with the highly selective and sensitive detection afforded by tandem mass spectrometry. sigmaaldrich.com This combination allows for the accurate measurement of specific metabolites, even in the presence of other structurally similar compounds. nih.govnih.gov For challenging analytes like vitamin D metabolites, which are often present in low circulating concentrations and suffer from poor ionization efficiency, LC-MS/MS methods are indispensable. nih.govnih.gov The development of robust LC-MS/MS assays capable of creating a comprehensive "vitamin D metabolome" profile from a single sample is a significant advancement. cncb.ac.cnnih.gov These multiplexed assays rely on specific reagents and, most importantly, on appropriate deuterated internal standards for each metabolite to ensure accuracy. nih.govnih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a cornerstone of quantitative mass spectrometry and is considered a reference method for achieving the highest level of accuracy and precision. amegroups.orgmdpi.com The principle involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the very beginning of the analytical process. amegroups.orgscispace.com In this context, 5-Hydroxyvitamin D3 25-Glucuronide-d6 serves as the IS for the naturally occurring (endogenous) 5-Hydroxyvitamin D3 25-Glucuronide.
The key to IDMS is that the stable isotope-labeled standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during all stages of sample preparation and analysis, including extraction, derivatization, and chromatography. scispace.com However, it is distinguishable by the mass spectrometer due to its higher mass, a result of incorporating heavy isotopes like deuterium (B1214612) (²H or d). mdpi.comnih.gov Any sample loss or degradation that occurs during sample processing will affect both the analyte and the internal standard equally.
By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard, the concentration of the endogenous analyte in the original sample can be calculated with high accuracy. scispace.com This method effectively corrects for variations in sample recovery and compensates for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix—which are common challenges in LC-MS/MS analysis. nih.gov
Developing a reliable LC-MS/MS method for vitamin D metabolite profiling is a multi-step process that requires careful optimization and validation. amegroups.orgnih.govnih.gov The goal is to create a robust, sensitive, and specific assay capable of quantifying multiple vitamin D analytes, including challenging isomers and metabolites, from complex biological fluids like serum or plasma. nih.govnih.govnih.govnih.gov Validation is performed according to established guidelines to ensure the method is fit for its intended purpose. nih.gov
The initial step in the analytical workflow is to isolate the analytes of interest from the complex biological matrix (e.g., serum, plasma) and remove interfering substances like proteins and phospholipids (B1166683). amegroups.orgsigmaaldrich.comsigmaaldrich.com
Protein Precipitation (PPT): This is often the simplest and fastest sample preparation approach. sigmaaldrich.comsigmaaldrich.com It typically involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample. sigmaaldrich.comsigmaaldrich.comnih.gov This denatures and precipitates the majority of proteins, which can then be removed by centrifugation or filtration. sigmaaldrich.comnih.gov While quick, PPT is a relatively non-selective "gross depletion" technique that can leave behind other matrix components, notably phospholipids, which are known to cause significant ion suppression in the MS source. sigmaaldrich.comsigmaaldrich.com To improve protein removal, salting-out agents like zinc sulfate (B86663) are sometimes used in conjunction with the organic solvent. researchgate.net
Solid Phase Extraction (SPE): SPE is a more selective and effective sample cleanup technique compared to PPT. nih.govnih.gov It involves passing the sample through a cartridge or well plate containing a solid sorbent that retains the analytes based on their physicochemical properties. thermofisher.com Interfering compounds can be washed away, and the purified analytes are then eluted with a different solvent. thermofisher.com For vitamin D metabolites, which are hydrophobic, reversed-phase SPE is common. thermofisher.com More advanced techniques like HybridSPE-Phospholipid combine protein precipitation with specific removal of phospholipids, resulting in a much cleaner extract and reducing matrix effects. sigmaaldrich.comsigmaaldrich.com
Derivatization with PTAD: Vitamin D metabolites inherently lack easily ionizable functional groups, leading to poor ionization efficiency in the mass spectrometer and thus low sensitivity. nih.govmdpi.com To overcome this, a chemical derivatization step is often employed. nih.govnih.gov 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogues are highly efficient derivatization reagents that react specifically with the cis-diene structure present in vitamin D compounds. nih.govnih.gov This reaction, known as a Diels-Alder cycloaddition, attaches a proton-affine group to the metabolite. The resulting derivative ionizes much more efficiently, dramatically increasing the signal response and improving the sensitivity and limits of quantification (LOQ) of the assay by 10- to 100-fold. cncb.ac.cnnih.gov
Table 1: Comparison of Common Sample Preparation Techniques for Vitamin D Analysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of organic solvent (e.g., acetonitrile) to precipitate proteins. sigmaaldrich.com | Fast, simple, and inexpensive. researchgate.net | Non-selective; significant matrix effects from remaining phospholipids are common. sigmaaldrich.comsigmaaldrich.com |
| Solid Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. thermofisher.com | Provides cleaner extracts than PPT; reduces matrix effects. nih.gov | More time-consuming and costly than PPT. |
| Derivatization (e.g., with PTAD) | Chemical modification of the analyte to improve detection. nih.gov | Dramatically increases ionization efficiency and analytical sensitivity. cncb.ac.cnnih.gov | Adds an extra step to the workflow; requires careful control. nih.gov |
A significant challenge in vitamin D analysis is the presence of isomers—compounds that have the same mass but different structural arrangements. sigmaaldrich.comnih.gov A key example is the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25OHD3), which is isobaric with 25OHD3. amegroups.org Since a mass spectrometer cannot differentiate between compounds of the same mass, their physical separation by liquid chromatography is essential for accurate quantification. amegroups.orgnih.gov
Failure to separate these isomers leads to their signals overlapping, resulting in an overestimation of the primary metabolite's concentration. nih.gov While traditional C18 columns often struggle to resolve these critical pairs, specialized column chemistries have been developed to achieve baseline separation. sigmaaldrich.comnih.gov Pentafluorophenyl (PFP) stationary phases have proven particularly effective at separating vitamin D metabolites and their epimers. nih.govsigmaaldrich.comresearchgate.net The unique selectivity of these columns allows for the resolution necessary for accurate, independent quantification of each isomer within a reasonable run time. nih.govsigmaaldrich.com
For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. sigmaaldrich.comnih.govnih.gov MRM is a highly specific and sensitive detection technique that provides two stages of mass filtering. youtube.com
In the first stage (Q1), the mass spectrometer is set to isolate only the ion corresponding to the analyte of interest (the "precursor ion"). youtube.com This isolated precursor ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. In the third stage (Q3), the mass spectrometer is set to monitor for a specific, characteristic fragment ion (the "product ion"). youtube.com The specific precursor-to-product ion transition (e.g., m/z 407.3 -> 389.2 for 25OHD3) is a unique signature for the target analyte, providing exceptional selectivity and filtering out background noise. nih.gov By setting up multiple MRM transitions, the instrument can simultaneously quantify a whole panel of vitamin D metabolites and their corresponding internal standards during a single chromatographic run. nih.govnih.gov
Table 2: Example MRM Transitions for Selected Vitamin D Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 25-Hydroxyvitamin D3 (25OHD3) | 407.31 | 389.24 | nih.gov |
| 25-Hydroxyvitamin D2 (25OHD2) | 395.3 | 269.3 | chromatographyonline.com |
| 1α,25-Dihydroxyvitamin D3 (1α,25(OH)2D3) | 423.26 | 369.25 | nih.gov |
| d6-25-Hydroxyvitamin D3 (Internal Standard) | 410.50 | 392.26 | nih.gov |
Note: The exact m/z values can vary slightly depending on the derivatization state and instrument calibration.
The compound this compound is specifically synthesized to serve as the ideal internal standard for the quantitative analysis of its endogenous, non-labeled counterpart, 5-Hydroxyvitamin D3 25-Glucuronide, using the isotope dilution LC-MS/MS technique. nih.govnii.ac.jp
As a stable isotope-labeled analogue, it possesses the same chemical structure and properties as the target analyte, ensuring it behaves identically through every step of the analytical process, from extraction and potential derivatization to its elution time in the chromatography system. amegroups.orgnih.gov However, the inclusion of six deuterium atoms (d6) increases its mass by six Daltons. This mass difference allows the mass spectrometer to detect and measure the standard and the analyte as two distinct entities. nih.govchromatographyonline.com
By adding a precise amount of this compound to a sample before processing, any variability or loss encountered during the procedure affects both the standard and the analyte proportionally. nih.gov The final calculation is based on the ratio of the analyte's MS signal to the standard's MS signal, which cancels out these sources of error. amegroups.org This ensures a highly accurate, precise, and reliable quantification of 5-Hydroxyvitamin D3 25-Glucuronide, which is essential for understanding its role in vitamin D metabolism and disposition.
Role of this compound as an Internal Standard
Compensation for Matrix Effects and Ion Suppression
Matrix effects are a well-documented phenomenon in LC-MS/MS analysis, arising from co-eluting endogenous components of the biological sample that can either enhance or suppress the ionization of the target analyte. This can lead to significant inaccuracies in quantification. Ion suppression is a common manifestation of matrix effects where the efficiency of ionization of the analyte is reduced, leading to a diminished signal and potentially an underestimation of its concentration.
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix-induced variations. nih.gov Since the deuterated standard is chemically identical to the analyte of interest (5-Hydroxyvitamin D3 25-Glucuronide), it exhibits nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.
A study on the simultaneous quantification of 25-hydroxyvitamin D3-3-sulfate and 25-hydroxyvitamin D3-3-glucuronide in human serum demonstrated the significant impact of matrix effects and the indispensable role of deuterated internal standards. nih.gov In this research, a notable matrix enhancement effect was observed for both the sulfate and glucuronide conjugates, with the signal being amplified by an average of 159% to 223% in the presence of a blank human serum matrix. The study highlighted that the deuterated internal standards exhibited the same mass spectrometric behavior as their respective analytes, thereby effectively correcting for the variations caused by the matrix. nih.gov
The following table illustrates the matrix effect observed for vitamin D conjugates and the correction afforded by the use of a deuterated internal standard, which would be analogous to the application of this compound for its corresponding analyte.
Table 1: Matrix Effect on Vitamin D Conjugates and Correction by Deuterated Internal Standards
| Analyte | Concentration Level | Matrix Effect (%) | Corrected with Deuterated Standard |
|---|---|---|---|
| 25-OHD3-3-Glucuronide | Low | +223% | Yes |
| 25-OHD3-3-Glucuronide | High | +159% | Yes |
| 25-OHD3-3-Sulfate | Low | +215% | Yes |
Data adapted from a study on 25-hydroxyvitamin D3-3-glucuronide and -3-sulfate, demonstrating the principle of matrix effect compensation by a deuterated internal standard. nih.gov
By adding a known amount of this compound to the sample at the beginning of the analytical workflow, any signal suppression or enhancement experienced by the endogenous analyte will be mirrored by the internal standard. The final concentration is then determined by the ratio of the analyte signal to the internal standard signal, effectively normalizing the result and mitigating the impact of matrix effects and ion suppression.
Enhancement of Analytical Accuracy, Precision, and Reproducibility
The incorporation of this compound as an internal standard is fundamental to achieving high accuracy, precision, and reproducibility in the quantification of 5-Hydroxyvitamin D3 25-Glucuronide. The accuracy of a measurement reflects how close the result is to the true value, while precision (often expressed as the coefficient of variation, CV%) describes the closeness of repeated measurements to each other. Reproducibility refers to the ability to obtain the same results in different laboratories or on different occasions.
Deuterated internal standards are essential for the isotope dilution method in LC-MS/MS analysis, which is recognized as a high-accuracy reference measurement procedure. nih.gov The synthesis and application of various deuterium-labeled vitamin D metabolites have been successfully demonstrated to enable accurate quantification in human serum. nih.govmdpi.com
A study that developed and validated an LC-MS/MS method for the simultaneous quantification of 25-hydroxyvitamin D3-3-sulfate and 25-hydroxyvitamin D3-3-glucuronide reported excellent accuracy and precision when using deuterated internal standards for each analyte. nih.gov The intra- and inter-assay precision and accuracy data from this study serve as a strong indicator of the performance that can be expected when using this compound for the analysis of its non-labeled counterpart.
The following tables present typical validation data for an LC-MS/MS method for vitamin D conjugates utilizing deuterated internal standards, which would be representative of a method employing this compound.
Table 2: Intra-Assay Precision and Accuracy for the Quantification of 25-Hydroxyvitamin D3-3-Glucuronide
| Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, ng/mL) | Precision (CV%) | Accuracy (%) |
|---|---|---|---|
| 1.0 | 1.05 ± 0.09 | 8.6 | 105.0 |
| 5.0 | 4.85 ± 0.35 | 7.2 | 97.0 |
Data extrapolated from a validation study of a similar vitamin D conjugate, illustrating the expected performance with a deuterated internal standard. nih.gov
Table 3: Inter-Assay Precision and Accuracy for the Quantification of 25-Hydroxyvitamin D3-3-Glucuronide
| Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, ng/mL) | Precision (CV%) | Accuracy (%) |
|---|---|---|---|
| 1.0 | 1.10 ± 0.12 | 10.9 | 110.0 |
| 5.0 | 5.25 ± 0.48 | 9.1 | 105.0 |
Data extrapolated from a validation study of a similar vitamin D conjugate, illustrating the expected performance with a deuterated internal standard. nih.gov
Metabolic Fate and Enzymatic Dynamics of Unlabeled 25 Hydroxyvitamin D3 Glucuronides Preclinical Studies
Hepatic Glucuronidation of 25-Hydroxyvitamin D3 in Vitro Systems
In vitro studies utilizing human liver microsomes and recombinant enzymes have been instrumental in elucidating the mechanisms of 25OHD3 glucuronidation. nih.govnih.gov These systems have allowed for the identification of the specific enzymes involved, characterization of their kinetic properties, and investigation of factors that may influence the rate of this metabolic process. nih.gov
Identification and Characterization of Specific UGT Isozymes (e.g., UGT1A3, UGT1A4) Involved in Conjugation
The glucuronidation of 25OHD3 is catalyzed by a family of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.gov Screening of various human UGT isozymes has revealed that UGT1A4 and UGT1A3 are the principal catalysts of 25OHD3 glucuronidation in the human liver. nih.govresearchgate.net While other UGT isozymes were tested, only UGT1A4 and UGT1A3 showed significant catalytic activity towards 25OHD3. nih.gov Notably, UGT1A4 exhibits higher activity in this reaction compared to UGT1A3. nih.gov These enzymes catalyze the formation of three main monoglucuronides from 25OHD3: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.gov
Kinetic Parameters and Substrate Selectivity of Glucuronide Formation
The formation of 25OHD3 glucuronides follows Michaelis-Menten kinetics. nih.gov In vitro studies using pooled human liver microsomes (HLMs) and recombinant UGT enzymes have determined the kinetic parameters (Km and Vmax) for the formation of the different glucuronide metabolites. researchgate.net These studies provide insights into the efficiency and capacity of the UGT enzymes to metabolize 25OHD3. researchgate.net
The substrate selectivity of UGT enzymes is complex, with the active site potentially accommodating multiple binding orientations for a single substrate, leading to the formation of different glucuronide products. nih.gov In the case of 25OHD3, both the 3-hydroxyl and the 25-hydroxyl groups can be targets for glucuronidation. nih.gov Studies with rat liver microsomes have shown that while both 3- and 25-glucuronides are formed, the primary product can differ depending on the specific substrate form. nih.gov
Interactive Data Table: Kinetic Parameters for 25OHD3 Glucuronidation
Below is an interactive table summarizing the kinetic parameters for the formation of 25OHD3 glucuronides by pooled human liver microsomes (HLMs), UGT1A4, and UGT1A3.
| Enzyme System | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
| Pooled HLMs | 25OHD3-25-glucuronide | 19.1 ± 1.19 | 4.09 ± 0.13 |
| 25OHD3-3-glucuronide | 22.6 ± 3.36 | 1.33 ± 0.19 | |
| t-25OHD3-25-glucuronide | 20.3 ± 3.31 | 0.25 ± 0.03 | |
| UGT1A4 | 25OHD3-25-glucuronide | 3.95 ± 0.35 | 1.74 ± 0.10 |
| 25OHD3-3-glucuronide | 5.90 ± 0.38 | 0.56 ± 0.03 | |
| t-25OHD3-25-glucuronide | 9.35 ± 2.38 | 0.22 ± 0.01 | |
| UGT1A3 | 25OHD3-25-glucuronide | 3.95 ± 0.35 | 1.74 ± 0.10 |
| 25OHD3-3-glucuronide | 5.90 ± 0.38 | 0.56 ± 0.03 | |
| t-25OHD3-25-glucuronide | 9.35 ± 2.38 | 0.22 ± 0.01 |
Data sourced from research on human UGT1A4 and UGT1A3 conjugation of 25-Hydroxyvitamin D3. researchgate.net
Genetic Polymorphisms in UGT Enzymes Affecting Glucuronidation Rates
Genetic variations in the UGT genes can lead to interindividual differences in enzyme activity and, consequently, in the rates of 25OHD3 glucuronidation. nih.gov A notable example is the UGT1A43 polymorphism (Leu48Val). nih.gov Studies using human liver microsomes from genotyped individuals have shown that those homozygous for the UGT1A43 variant allele (GG) exhibit significantly higher rates of 25OHD3 25-glucuronidation compared to those with the wild-type allele (TT). nih.gov An allele-dose effect was observed, with heterozygous individuals showing intermediate activity. nih.gov This suggests that genetic factors can play a significant role in determining the metabolic fate of 25OHD3. nih.govnih.gov
Extrahepatic Glucuronidation and Tissue-Specific Expression of UGTs
While the liver is the primary site of glucuronidation, UGT enzymes are also expressed in various extrahepatic tissues, including the kidney and the intestine. nih.gov The gastrointestinal tract, in particular, has a complex expression pattern of UGTs, primarily from the UGT1A subfamily. nih.gov This extrahepatic expression suggests that glucuronidation can occur at sites other than the liver, potentially influencing the first-pass metabolism of orally administered compounds. nih.gov For instance, UGT1A1 is significantly expressed in the human small intestine and exhibits polymorphic expression, contributing to interindividual variability in drug bioavailability. nih.gov While specific studies on the extrahepatic glucuronidation of 25OHD3 are less detailed, the known tissue distribution of UGTs like UGT1A3 and UGT1A4 suggests that this process could be relevant in tissues beyond the liver.
Enterohepatic Circulation and Gut Microbiota Interactions with Glucuronide Conjugates
The glucuronide conjugates of 25OHD3, formed in the liver, can be excreted into the bile and subsequently enter the intestinal lumen. researchgate.netnih.gov This process is a key component of the enterohepatic circulation of vitamin D metabolites. nih.gov Once in the intestine, these conjugates can be acted upon by the gut microbiota, leading to their deconjugation and the release of the parent compound, 25OHD3. researchgate.netnih.gov This localized release of 25OHD3 in the gut can have physiological implications, potentially influencing vitamin D receptor (VDR)-mediated gene expression in the colon. researchgate.netnih.gov
Role of Bacterial Beta-Glucuronidases (GUS) in Deconjugation of Glucuronides
The deconjugation of 25OHD3 glucuronides in the intestine is carried out by bacterial β-glucuronidases (GUS). researchgate.netnih.gov These enzymes, produced by various bacteria in the gut microbiota, cleave the glucuronide moiety from the conjugate, releasing the free 25OHD3. researchgate.netnih.gov In vitro studies using colon cancer cell lines have demonstrated that the presence of GUS is necessary for 25OHD3-glucuronide to elicit a response, as indicated by the upregulation of VDR target genes like CYP24A1. researchgate.net This bacterial-mediated deconjugation is a critical step that allows for the reabsorption of the active vitamin D metabolite and its local action within the intestinal tract. nih.gov The activity of these bacterial enzymes can be influenced by various factors, including the specific composition of the gut microbiota and the local pH of the intestinal environment. mdpi.com
Liberation of Aglycone (25-Hydroxyvitamin D3) in the Intestinal Lumen
The metabolic journey of 25-hydroxyvitamin D3 glucuronide involves a critical activation step within the intestinal lumen, where the biologically inactive glucuronidated conjugate is converted back into its active aglycone form, 25-hydroxyvitamin D3 (25OHD3). This process is primarily mediated by the enzymatic activity of the gut microbiota.
Preclinical studies have established that 25-hydroxyvitamin D3 glucuronide, synthesized in the liver, is excreted into the bile and transported into the intestinal tract. nih.govnih.gov While in its conjugated form, the molecule has minimal biological activity. nih.gov Its liberation and subsequent bioactivation are dependent on the enzymatic action of bacterial β-glucuronidases (GUS) present in the lower intestine, particularly the colon. nih.govresearchgate.net These bacterial enzymes cleave the glucuronic acid moiety from the conjugate, releasing free 25OHD3 into the intestinal lumen. nih.govresearchgate.net
Once liberated, the free 25OHD3 can cross the apical membrane of the colon's epithelial cells to bind to the vitamin D receptor (VDR) and initiate a biological response. nih.gov This localized release mechanism is a key aspect of an enterohepatic signaling pathway, suggesting that the gut microbiota plays a crucial role in regulating vitamin D's effects on the colon. nih.gov The free 25OHD3 can then be either reabsorbed into the intestinal mucosa for distribution into the bloodstream or potentially be activated locally within the intestinal cells. nih.gov
In vitro experiments have demonstrated this dependency on bacterial enzymes. In cell cultures, the addition of 25-hydroxyvitamin D3 glucuronide alone to intestinal cells like Caco2 and HT29 showed minimal effect. researchgate.net However, when co-incubated with β-glucuronidase, a robust response was observed, confirming that the cleavage of the glucuronide is necessary for the compound to induce vitamin D-dependent gene expression. nih.govresearchgate.net
In vivo studies in mice further support these findings. When the flow of digesta to the colon was surgically blocked, the biological effects of 25-hydroxyvitamin D3 glucuronide in the colon were nullified. nih.govresearchgate.net This indicates that the conjugate must reach the lower intestine where bacterial GUS is abundant to be activated. nih.gov
Research Findings on the Liberation of 25-Hydroxyvitamin D3
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Caco2 and HT29 cells | Cells responded to 25-hydroxyvitamin D3 glucuronide only when co-incubated with β-glucuronidase (GUS), indicating the necessity of enzymatic cleavage for activity. | researchgate.net |
| In Vivo | Mice | 25-hydroxyvitamin D3 glucuronide, found in bile, induces VDR-mediated responses in the colon after being cleaved by bacterial enzymes into free 25OHD3. | nih.gov |
| In Vivo (Surgical Model) | Mice with ligated jejunum | Blocking the flow of digesta to the colon prevented 25-hydroxyvitamin D3 glucuronide from inducing gene expression in the colon, confirming its delivery via bile/digesta is essential for its activation in the lower gut. | nih.govresearchgate.net |
| Metabolic Pathway Analysis | General Preclinical Models | Proposes an enterohepatic signaling model where glucuronidated vitamin D metabolites are secreted in bile, and bacterial GUS in the large intestine liberates the active forms (25OHD and 1,25(OH)2D) for local action. | nih.gov |
Biological Relevance and Cellular/molecular Mechanisms of 25 Hydroxyvitamin D3 Glucuronides Preclinical Models
Modulation of Vitamin D Receptor (VDR) Mediated Pathways in Target Tissues
The biological actions of vitamin D are predominantly mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. researchgate.netnih.gov While 1,25-dihydroxyvitamin D3 (calcitriol) is the most potent natural ligand for the VDR, emerging evidence suggests that 25-hydroxyvitamin D3 (25OHD3) and its glucuronidated metabolites can also modulate VDR-mediated pathways, especially in specific tissues like the colon. nih.govresearchgate.net
The activation of VDR signaling by 25-hydroxyvitamin D3 glucuronide (25OHD-Gluc) appears to be primarily an indirect mechanism. nih.govnih.gov Studies have shown that 25OHD-Gluc itself has little to no activity in systems lacking β-glucuronidase activity. nih.gov For instance, in chick embryonic duodena, where endogenous steroid β-glucuronidase is not detectable, vitamin D3 3β-glucosiduronate failed to induce the expression of calcium-binding protein. nih.gov
The prevailing model suggests that 25OHD-Gluc, produced in the liver and secreted into the bile, travels to the large intestine. nih.gov There, gut microbiota possessing bacterial glucuronidases (GUS) cleave the glucuronide moiety, liberating the free aglycone, 25OHD3, within the intestinal lumen. nih.govresearchgate.net This locally released 25OHD3 can then cross the apical membrane of colon epithelial cells to bind and activate the VDR, initiating the transcription of VDR target genes. nih.govresearchgate.net This enterohepatic circulation and local activation provide a mechanism for delivering vitamin D stimulation specifically to the colon. nih.gov
Impact on Gene Expression Profiles (e.g., Cyp24a1 mRNA) in In Vitro and In Vivo Models
A key target gene of VDR activation is Cytochrome P450 Family 24 Subfamily A Member 1 (Cyp24a1), which encodes the enzyme responsible for the degradation of vitamin D metabolites. nih.govnih.gov The induction of Cyp24a1 mRNA is a well-established marker of VDR-mediated activity. nih.govresearchgate.net
In vitro studies using the Caco-2 cell line, a model for the intestinal barrier, demonstrated a robust response to 25OHD-Gluc when co-incubated with β-glucuronidase (GUS), resulting in a significant (32-fold) increase in Cyp24 mRNA. nih.gov In contrast, HT29 cells did not respond to 25OHD-Gluc alone. nih.gov
In vivo experiments in mice have provided compelling evidence for the colonic activity of 25OHD-Gluc. Oral administration of 25OHD-Gluc led to a significant upregulation of Cyp24 mRNA in the colon, but not in the duodenum. nih.gov This is in stark contrast to the administration of 25OHD3 itself, which was active in the duodenum but not the colon. nih.gov Furthermore, when the flow of bile and digesta to the colon was blocked via surgical ligation of the jejunum, the ability of both oral and subcutaneous 25OHD-Gluc to induce Cyp24 expression in the colon was abolished, underscoring the necessity of its delivery to the lower intestine for activity. nih.govresearchgate.net
| Model | Treatment | Tissue/Cell Type | Outcome on Cyp24 mRNA Expression | Reference |
|---|---|---|---|---|
| In Vitro (Caco-2 cells) | 25OHD-Gluc + GUS | Colon Carcinoma Cells | Robust increase (32-fold) | nih.gov |
| In Vitro (HT29 cells) | 25OHD-Gluc alone | Colon Carcinoma Cells | No response | nih.gov |
| In Vivo (Mice) | Oral 25OHD-Gluc | Colon | Significant upregulation | nih.gov |
| In Vivo (Mice) | Oral 25OHD-Gluc | Duodenum | No activity | nih.gov |
| In Vivo (Mice with Jejunal Ligation) | Oral or Subcutaneous 25OHD-Gluc | Colon | Induction abolished | nih.govresearchgate.net |
Implications for Localized Vitamin D Homeostasis and Bioactivity
The findings from preclinical models support a revised understanding of vitamin D homeostasis, highlighting a significant role for glucuronidated metabolites in local tissue bioactivity. nih.govnih.gov The enterohepatic circulation of 25OHD-Gluc provides a targeted delivery system to the distal intestine. nih.gov This mechanism is independent of the systemic conversion of 25OHD3 to 1,25(OH)2D3 in the kidneys. nih.gov
Research Applications and Future Directions for Deuterated Glucuronide Standards
Applications in Pharmacokinetic and Metabolomic Studies of Vitamin D in Animal Models
Deuterated standards like 5-Hydroxyvitamin D3 25-Glucuronide-d6 are indispensable for pharmacokinetic (PK) and metabolomic investigations of vitamin D in animal models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of vitamin D and its metabolites.
Detailed Research Findings: In animal studies, these labeled standards allow researchers to accurately trace the metabolic fate of administered vitamin D compounds. For instance, they help differentiate between endogenously produced metabolites and those derived from an external supplement. This is particularly important in species where vitamin D metabolism shows distinct differences from humans, such as in dogs and cats, which cannot synthesize vitamin D cutaneously and are entirely reliant on dietary intake. nih.govdntb.gov.ua
Metabolomic profiling in veterinary species, aided by deuterated standards, is a growing field aimed at understanding the link between vitamin D status and various health and disease states, including skeletal and non-skeletal conditions. nih.gov The use of stable isotope-labeled internal standards enables the correction of variations in sample recovery and instrument response, thereby enhancing the precision and accuracy of results. nih.gov Studies in animal models, such as sheep, are also used to investigate the role of vitamin D in specific physiological states like pregnancy and reproduction. nih.gov The development of robust analytical methods using these standards is essential for establishing reliable data and reference ranges in veterinary species. nih.govresearchgate.net
Development of Novel Analytical Platforms for Comprehensive Vitamin D Metabolome Profiling
The pursuit of a complete picture of vitamin D metabolism has driven the development of sophisticated analytical platforms, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as the gold standard. researchgate.netnih.govnih.gov The use of deuterated internal standards, including this compound, is fundamental to these advanced methods.
Detailed Research Findings: LC-MS/MS offers superior specificity and sensitivity compared to older immunoassay methods, which can suffer from cross-reactivity and matrix effects. sigmaaldrich.commdpi.com The key advantage of LC-MS/MS is its ability to simultaneously measure multiple vitamin D metabolites in a single analysis, a practice known as vitamin D metabolite profiling. researchgate.netnih.gov This comprehensive approach is critical because vitamin D status is not solely reflected by the primary circulating form, 25-hydroxyvitamin D3 (25(OH)D3), but by a complex network of over 40 known metabolites. nih.gov
To overcome challenges like low ionization efficiency of certain vitamin D metabolites, researchers have developed derivatization techniques. nih.govmdpi.com For example, Cookson-type reagents can improve ionization efficiency and sensitivity by 10- to 100-fold, allowing for the detection of low-abundance metabolites. researchgate.netmdpi.com Throughout these complex sample preparation and analysis workflows, deuterated standards are added at the beginning to act as internal benchmarks, ensuring that any loss or variation during the process is accounted for, leading to highly accurate quantification. nih.govnih.gov The synthesis of novel deuterated standards for newly discovered metabolites, such as vitamin D lactones, has been crucial for their first-time quantification in human serum. mdpi.comnih.gov
| Analytical Platform | Key Features | Role of Deuterated Standards (e.g., this compound) | Common Analytes |
| LC-MS/MS | High specificity, sensitivity, and accuracy. nih.gov Enables simultaneous measurement of multiple metabolites. nih.gov | Internal standard for isotope dilution method to correct for sample loss and instrument variability. nih.govnih.gov | Vitamin D2, Vitamin D3, 25(OH)D2, 25(OH)D3, 3-epi-25(OH)D3, 24,25(OH)2D3, 1,25(OH)2D3. nih.govresearchgate.net |
| UHPSFC-MS/MS | Fast and selective separation of hydroxylated and esterified metabolites, including isomers. nih.gov | Ensures accurate quantification in complex matrices. | Vitamin D3 esters, Vitamin D2, Vitamin D3, and various mono- and di-hydroxylated metabolites. |
| GC-MS/MS | Alternative to LC-MS/MS, particularly for analysis in complex matrices like animal feeds. dntb.gov.ua | Enables accurate and precise quantification, correcting for thermal rearrangements during analysis. dntb.gov.ua | Vitamin D2, Vitamin D3, and their 25-hydroxy metabolites. dntb.gov.ua |
Investigation of Interindividual Variability in Vitamin D Metabolism and Excretion
There is significant variability among individuals in how they metabolize and excrete vitamin D. nih.gov Research into the genetic and environmental factors driving this variability is essential for personalized nutrition and medicine. Deuterated glucuronide standards are vital tools in these investigations.
Detailed Research Findings: Glucuronidation, the process of attaching a glucuronic acid molecule to a substance to make it more water-soluble and easier to excrete, is a key pathway in vitamin D metabolism. nih.govnih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Studies have identified UGT1A4 and UGT1A3 as the primary enzymes responsible for the glucuronidation of 25(OH)D3 in the human liver. nih.gov
Genetic polymorphisms in the genes encoding these enzymes can lead to significant differences in enzyme activity between individuals. For example, the UGT1A4*3 polymorphism has been shown to result in increased glucuronidation activity. nih.gov Individuals homozygous for this variant (GG genotype) exhibit significantly higher rates of 25(OH)D3 glucuronidation compared to those with the wild-type (TT) genotype. nih.gov Using deuterated standards allows for precise kinetic studies of these enzyme variants, helping to quantify the impact of genetic differences on vitamin D clearance. nih.gov Beyond genetics, factors such as age, sex, and the use of certain drugs can also influence glucuronidation capacity, contributing to the observed interindividual variability. nih.gov
| Enzyme / Polymorphism | Function | Impact on Vitamin D Metabolism |
| UGT1A4 | Primary enzyme for 25(OH)D3 glucuronidation in the human liver. nih.gov | Catalyzes the formation of 25OHD3-25-glucuronide and 25OHD3-3-glucuronide. nih.gov |
| UGT1A3 | Secondary enzyme involved in 25(OH)D3 glucuronidation. nih.gov | Contributes to the overall glucuronidation capacity. |
| UGT1A4*3 Variant | Allelic variant of the UGT1A4 gene associated with increased enzyme activity. nih.gov | Homozygous carriers show an ~85% higher rate of 25(OH)D3 glucuronidation compared to wild-type. nih.gov |
| CYP2R1, DHCR7, GC genes | Genes involved in vitamin D synthesis, transport, and hydroxylation. mdpi.com | Polymorphisms in these genes are associated with variability in circulating 25(OH)D levels. mdpi.commdpi.com |
Elucidation of Previously Undetected Vitamin D Metabolic Pathways and Novel Metabolites
The vitamin D metabolic pathway is more complex than initially understood. The use of highly sensitive analytical techniques, underpinned by stable isotope-labeled standards, has led to the discovery and characterization of previously unknown or unquantified metabolites.
Detailed Research Findings: The application of LC-MS/MS has been instrumental in expanding the known vitamin D metabolome. nih.gov For example, this technology enabled the identification of C3-epimers, such as 3-epi-25-OH-D3, which are structurally similar to conventional metabolites but may have different biological activities. sigmaaldrich.com Immunoassays often fail to distinguish between these epimers, leading to potential inaccuracies in assessing vitamin D status, especially in infants. mdpi.com
Furthermore, the synthesis of specific deuterated standards has enabled the first-ever quantification of other novel metabolites in human circulation. A notable example is the measurement of 1α,25(OH)₂D₃-23,26-lactone in human serum, which was made possible by the development of its corresponding deuterium-labeled internal standard. mdpi.comnih.gov The ability to accurately measure these minor or previously undetected metabolites, including glucuronidated and sulfated forms, provides a more complete understanding of vitamin D disposition and may reveal new biological functions or disease biomarkers. nih.gov The identification of these new pathways and molecules is a direct result of the synergy between advanced analytical instrumentation and the availability of precise chemical tools like this compound.
Potential for Targeted Delivery Systems Based on Glucuronide Conjugation in Preclinical Contexts
The principle of glucuronide conjugation is being explored as a strategy for targeted drug delivery, particularly in oncology. mdpi.comnih.gov In this approach, a potent cytotoxic drug is attached to a glucuronide moiety, rendering it inactive and non-toxic. This "prodrug" is designed to be selectively activated at the target site.
Detailed Research Findings: The basis for this targeting strategy is the observation that the enzyme β-glucuronidase is highly active in specific environments, such as the necrotic and inflammatory microenvironment of many solid tumors, while being less active in healthy tissues and blood. mdpi.com When a glucuronide prodrug reaches the tumor, the abundant β-glucuronidase cleaves the glucuronide group, releasing the active, toxic drug directly at the site of action. mdpi.com This approach aims to maximize therapeutic efficacy while minimizing the systemic side effects associated with conventional chemotherapy. mdpi.comnih.gov
While this compound is not itself a therapeutic agent, it represents an essential tool for the preclinical evaluation of such targeted delivery systems. If a vitamin D analog were to be developed as a glucuronide-linked prodrug, a deuterated standard like this compound would be crucial for the necessary pharmacokinetic and metabolic studies. It would allow researchers to accurately measure the concentration of the intact prodrug and its metabolites in various tissues and fluids, track its delivery to the tumor, and quantify the rate of its activation. These are critical steps in the preclinical development and validation of any novel targeted drug delivery system. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard analytical protocols for quantifying 5-Hydroxyvitamin D3 25-Glucuronide-d6 in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization is the gold standard. Derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DAPTAD enhance ionization efficiency and sensitivity for glucuronidated metabolites. Deuterated internal standards (e.g., d6-25-OHD3) are critical for correcting matrix effects and ensuring precision. Sample preparation typically involves protein precipitation, solid-phase extraction (SPE), and enzymatic hydrolysis (if quantifying free metabolites). Validation parameters (linearity, precision, accuracy) should follow FDA or CLSI guidelines .
Q. How does the choice of internal standard impact the accuracy of this compound quantification?
- Methodological Answer : Stable isotope-labeled analogs (e.g., d6-25-OHD3) are preferred due to their structural similarity, which minimizes matrix interference. For glucuronide conjugates, isotopic standards must account for both the vitamin D3 core and the glucuronide moiety to ensure accurate recovery during extraction. Calibration curves should span physiological ranges (e.g., 0.7–93 nM for plasma), with cross-validation against certified reference materials .
Q. What are the primary biological matrices for studying this compound, and how should they be processed?
- Methodological Answer : Plasma, serum, and bile are key matrices. Plasma/serum require immediate cold centrifugation to prevent enzymatic degradation. For bile, ultrafiltration or SPE is recommended to remove phospholipids. Storage at -80°C with antioxidants (e.g., BHT) prevents oxidative degradation. Pre-analytical variables (e.g., hemolysis, freeze-thaw cycles) must be documented to interpret inter-study variability .
Advanced Research Questions
Q. How do interindividual differences in UGT enzyme activity affect the interpretation of this compound levels in clinical studies?
- Methodological Answer : Polymorphisms in UGT1A3/1A4 significantly influence glucuronidation rates. Researchers should genotype participants for UGT variants and correlate activity with metabolite ratios (e.g., 25-OHD3-G/25-OHD3). Concurrent measurement of UDP-glucuronosyltransferase activity in hepatocyte models can contextualize in vivo findings. Confounding factors (e.g., liver disease, drug interactions) must be controlled .
Q. What experimental strategies resolve contradictions in 25-OHD3-G data between immunoassays and LC-MS/MS?
- Methodological Answer : Immunoassays often cross-react with structurally similar metabolites (e.g., sulfated forms), leading to overestimation. To resolve discrepancies:
- Use LC-MS/MS with MRM transitions specific to the glucuronide moiety (e.g., m/z 575.3→113.1 for 25-OHD3-G).
- Validate assays against synthetic standards and spike-recovery experiments in pooled matrices.
- Perform parallelism tests to confirm linearity of dilution .
Q. How can researchers address the low abundance of this compound in human plasma?
- Methodological Answer : Sensitivity can be improved via:
- Chemical derivatization : PTAD or DAPTAD increases ionization efficiency by 10–100-fold.
- Microsampling : Dried blood spots (DBS) or microplasma volumes (50–100 µL) combined with nano-LC-MS/MS.
- Enrichment techniques : Immunoaffinity columns targeting the glucuronide group or online SPE .
Q. What are the implications of 25-OHD3-G’s role as a metabolic reservoir for vitamin D homeostasis?
- Methodological Answer : Deconjugation by β-glucuronidase in target tissues (e.g., intestine, kidney) may locally regenerate active 25-OHD3. To study this:
- Use isotopically labeled tracers (e.g., d6-25-OHD3-G) in perfused organ models.
- Quantify tissue-specific expression of β-glucuronidase and CYP27B1 via qPCR or immunohistochemistry.
- Corrogate with flux analysis (e.g., stable isotope kinetics in humans) .
Data Interpretation & Validation
Q. How should researchers validate the specificity of 25-OHD3-G assays in cohorts with comorbid metabolic disorders?
- Methodological Answer : Cross-validate using:
- High-resolution MS : Differentiate isobaric interferences (e.g., 25-OHD3-S vs. 25-OHD3-G) via exact mass (<5 ppm error).
- Stability studies : Assess metabolite integrity under disease-specific conditions (e.g., cholestasis, uremia).
- External proficiency testing : Participate in programs like DEQAS or VDSPP to benchmark against global datasets .
Q. What statistical approaches are recommended for analyzing inter-laboratory variability in 25-OHD3-G measurements?
- Methodological Answer : Use multivariate regression to adjust for assay type, matrix effects, and population demographics. Bland-Altman plots and concordance correlation coefficients (CCC) quantify bias and precision. Harmonize data via reference measurement procedures (RMPs) traceable to NIST SRM 2972 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
